molecular formula C27H27N3O4 B3943231 2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE

2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE

Cat. No.: B3943231
M. Wt: 457.5 g/mol
InChI Key: NAUMYYBUQGWNQS-UHFFFAOYSA-N
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Description

The compound “2-(benzoylamino)-N-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]benzamide” is a complex organic molecule. It contains several functional groups including a benzoylamino group, a morpholinyl group, and a benzamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl, benzyl, and morpholinyl groups would likely result in a complex three-dimensional structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzoyl and benzamide groups are electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The morpholinyl group could potentially participate in a variety of reactions, depending on the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling “2-(benzoylamino)-N-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]benzamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

Properties

IUPAC Name

2-benzamido-N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c31-25(21-11-5-2-6-12-21)28-23-14-8-7-13-22(23)26(32)29-24(19-20-9-3-1-4-10-20)27(33)30-15-17-34-18-16-30/h1-14,24H,15-19H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMYYBUQGWNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
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2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
Reactant of Route 3
2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
Reactant of Route 4
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2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
Reactant of Route 5
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2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
Reactant of Route 6
2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE

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